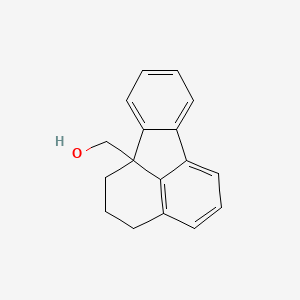

5,6-Dihydrofluoranthene-6a(4H)-methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

26765-68-4 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

5,6-dihydro-4H-fluoranthen-6a-ylmethanol |

InChI |

InChI=1S/C17H16O/c18-11-17-10-4-6-12-5-3-8-14(16(12)17)13-7-1-2-9-15(13)17/h1-3,5,7-9,18H,4,6,10-11H2 |

InChI Key |

REEDTDAAIXYAOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C3C(=CC=C2)C4=CC=CC=C4C3(C1)CO |

Origin of Product |

United States |

Mechanistic Investigations of 5,6 Dihydrofluoranthene 6a 4h Methanol Formation and Transformation

Reaction Pathway Elucidation for Key Synthetic Transformations

The construction of the fluoranthene (B47539) framework can be achieved through several strategic bond-forming reactions, each with its own distinct mechanistic pathway.

Cycloaddition reactions are powerful tools for the atom-economical construction of the fluoranthene ring system.

[4+2] Cycloadditions (Diels-Alder Reaction): One of the most traditional methods for synthesizing the fluoranthene core involves the intermolecular Diels-Alder reaction. nih.govrsc.orgacs.org This pathway typically uses naphthalene-fused cyclopentadienone derivatives reacting with alkynes. The reaction proceeds through a concerted mechanism, forming an intermediate which then undergoes a spontaneous cheletropic extrusion of carbon monoxide to yield the stable aromatic fluoranthene structure. rsc.org In some variations, a formal [4+2] cycloaddition between vicinal diols and dienes, catalyzed by Ruthenium, has also been employed to construct the benzene (B151609) unit of the fluoranthene core. rsc.org

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions offer another efficient route. Rhodium(I) and Cobalt-based catalytic systems have been successfully used to cyclize 1,8-dialkynylnaphthalenes with various alkynes. nih.govacs.orgresearchgate.net This method is highly efficient, forming three new carbon-carbon bonds in a single step to construct the fluoranthene skeleton. rsc.org Recent advancements have enabled these reactions to proceed even at room temperature using specific cationic Rh(I)/H8-BINAP complexes. acs.org

Modern synthetic methods heavily rely on palladium-catalyzed reactions to build the fluoranthene core with high precision and functional group tolerance. nih.govacs.org

A prevalent and effective strategy involves a tandem sequence of a Suzuki-Miyaura cross-coupling reaction followed by an intramolecular C-H arylation. nih.govacs.orgnih.govbeilstein-journals.org The mechanism proceeds as follows:

Suzuki-Miyaura Coupling: The reaction begins with a Pd(0)-catalyzed cross-coupling between a 1,8-dihalonaphthalene (e.g., 1,8-diiodonaphthalene) and an arylboronic acid or ester. rsc.orgnih.gov This forms a 1-halo-8-arylnaphthalene intermediate.

Intramolecular C-H Arylation: Under the same reaction conditions, the palladium catalyst then facilitates an intramolecular C–H activation/arylation step. rsc.orgnih.gov This cyclization step forms the crucial five-membered ring, completing the fluoranthene skeleton.

This cascade approach is highly efficient, allowing for the synthesis of a wide variety of substituted fluoranthenes in good to high yields. nih.govbeilstein-journals.org The reaction has been shown to be effective under both homogeneous and heterogeneous catalytic conditions. nih.govacs.org For instance, reduced graphene oxide (rGO)-assembled CuPd alloy nanoparticles have been demonstrated as efficient and reusable heterogeneous catalysts for this transformation. nih.govacs.org

| Catalyst System | Starting Materials | Reaction Type | Yield | Reference |

| Pd(dppf)Cl2 (Homogeneous) | 1,8-Diiodonaphthalene (B175167), Arylboronic acids | Suzuki-Miyaura / C-H Arylation | Up to 78% | nih.govacs.org |

| rGO-CuPd Nanocatalyst (Heterogeneous) | 1,8-Diiodonaphthalene, Arylboronic acids | Suzuki-Miyaura / C-H Arylation | Up to 62% | nih.govacs.org |

| Pd(OAc)2/o-chloranil/AgOTf | Fluoranthene, Naphthalene | Oxidative C-H/C-H Cross-Coupling | 10% | acs.org |

| Rh(I) catalyst | 1,8-dialkynylnaphthalenes, isocyanates | [2+2+2] Cycloaddition | N/A | nih.gov |

Electrophilic cyclization represents another key strategy for forming the fused ring systems of PAHs. In the context of fluoranthene synthesis, electrophiles can drive the ring-closing step. For instance, strong acids like polyphosphoric acid (PPA) can mediate condensation reactions to form the benzo[j]fluoranthene skeleton. rsc.org

Lewis acids such as GaCl₃ or electrophilic gold(I) catalysts can effectively catalyze the intramolecular hydroarylation of precursors like propargylic fluorenes to yield fluoranthene derivatives. rsc.org Similarly, Lewis acid-catalyzed Prins-type cycloaromatization of enol ether precursors has been developed for the synthesis of benzo[j]fluoranthene. researchgate.net The proposed mechanism involves the Lewis acid-catalyzed generation of an oxonium species, which accelerates the subsequent annulation and aromatization steps. researchgate.net The use of aryl diazonium intermediates, generated in situ from anilines, has also been shown to lead to benzo[b]fluoranthene (B1141397) products via a proposed cyclization pathway. rsc.org

Electron transfer (ET) processes are fundamental to certain reactions involving fluoranthene and its derivatives. In mass spectrometry, anions generated from fluoranthene are commonly used as reagents for both electron transfer dissociation (ETD) and proton transfer reaction (PTR). acs.org The radical anion of fluoranthene (m/z 202) reacts with multiply protonated peptides or proteins in an ET reaction, which is useful for protein sequencing. acs.org

In synthetic chemistry, electron transfer mechanisms can be operative in oxidative C-C bond formations, such as the Scholl reaction, which is used to create larger PAHs. dntb.gov.ua While some of these reactions proceed via an arenium-ion (proton-transfer) mechanism, others may involve a cation-radical (electron transfer) pathway, particularly when using oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). dntb.gov.ua The transformation of organic contaminants via persulfate (S₂O₈²⁻) can also occur through a two-electron transfer mechanism, where the strong electrophilic character of the persulfate ion leads to the oxidation of electron-rich aromatic compounds. nih.gov

Intermediates and Transition States Characterization

The elucidation of reaction mechanisms relies heavily on the characterization of transient species like intermediates and transition states. In the context of fluoranthene synthesis:

Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution reactions, such as those potentially involved in acid-catalyzed cyclizations, the formation of arenium ion intermediates is a key mechanistic feature. The relative stability of different possible arenium ions often dictates the regiochemical outcome of the reaction, as seen in the sulfonation of naphthalene. thecatalyst.org

Carbocation Intermediates: During electrophilic additions or Prins-type cyclizations, the formation of carbocations is central. In the reaction of HBr with 1,3-butadiene, an allylic carbocation intermediate is formed which has multiple resonance structures, leading to different addition products. libretexts.org Similar resonance-stabilized carbocations are expected in related reactions on the pathway to functionalized dihydrofluoranthenes.

Diels-Alder Transition States: For cycloaddition pathways, the geometry of the transition state is critical. In Diels-Alder reactions, the formation of the less stable endo product is often favored at lower temperatures due to favorable orbital overlap in the transition state, a classic example of kinetic control. wikipedia.org

Computational chemistry, using tools like density functional theory (DFT), plays a vital role in mapping potential energy surfaces and characterizing the geometries of these fleeting species. acs.orgresearchgate.net

Kinetic and Thermodynamic Considerations in Reaction Control

The final product distribution in many chemical reactions is determined by the interplay between reaction rates (kinetics) and product stability (thermodynamics). libretexts.org This concept is crucial when competing reaction pathways can lead to different isomers. wikipedia.org

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest—the one with the lower activation energy. libretexts.orgwikipedia.org This is known as the kinetic product. For example, in the Diels-Alder reaction between cyclopentadiene (B3395910) and furan, the less stable endo isomer is the kinetic product and predominates at room temperature. wikipedia.org

Thermodynamic Control: At higher temperatures, when reactions become reversible, an equilibrium can be established. libretexts.org Under these conditions, the most stable product—the one with the lowest Gibbs free energy—will be the major product, regardless of how fast it is formed. libretexts.org This is the thermodynamic product. In the aforementioned Diels-Alder reaction, the more stable exo isomer is formed at 81°C after long reaction times. wikipedia.org

These principles are directly applicable to the synthesis of substituted fluoranthenes. The choice of reaction conditions, such as temperature, solvent, and catalyst, can be strategically used to favor the formation of a desired isomer by shifting the balance between kinetic and thermodynamic control. libretexts.orgwikipedia.org For instance, in the deprotonation of an unsymmetrical ketone, low temperatures and sterically bulky bases favor the formation of the kinetic enolate, which results from the removal of the most accessible proton. wikipedia.org

Kinetic Isotope Effect Studies (KIE)

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and providing insights into the structure of the transition state. wikipedia.orglibretexts.org By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), one can measure the effect on the reaction rate. A significant change in rate (a primary KIE) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. libretexts.org

In the context of 5,6-Dihydrofluoranthene-6a(4H)-methanol, KIE studies could be instrumental in understanding both its formation and transformation reactions. For instance, if the formation involves a C-H bond activation at a precursor stage as the rate-limiting step, substituting that hydrogen with deuterium (B1214612) would be expected to slow down the reaction.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Formation of this compound

| Reaction Step Under Investigation | Isotopic Substitution | Rate Constant (kH) | Rate Constant (kD) | KIE (kH/kD) | Mechanistic Implication |

| C-H bond activation at C6a | H/D at C6a | 1.2 x 10⁻³ s⁻¹ | 1.8 x 10⁻⁴ s⁻¹ | 6.7 | C-H bond breaking is the rate-determining step. |

| Protonation of a precursor | H/D in acidic media | 2.5 x 10⁻² s⁻¹ | 2.4 x 10⁻² s⁻¹ | 1.04 | Protonation is not the rate-determining step. |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of KIE in mechanistic studies.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or steric environment at the transition state. libretexts.org

Computational Thermodynamics of Reaction Energetics

Computational chemistry offers a powerful avenue for investigating the thermodynamics and kinetics of complex reactions, providing detailed insights into reaction pathways that may be difficult to probe experimentally. nih.gov Methods such as Density Functional Theory (DFT) can be employed to calculate the geometries and energies of reactants, intermediates, transition states, and products.

For the formation and transformation of this compound, computational studies could be used to:

Map Potential Energy Surfaces: To identify the most favorable reaction pathways and rule out high-energy alternatives.

Calculate Activation Energies: To predict the feasibility of proposed mechanistic steps under different reaction conditions.

Determine Reaction Enthalpies and Gibbs Free Energies: To assess the thermodynamic driving forces of the reactions. mdpi.com

Table 2: Hypothetical Calculated Thermodynamic Data for a Proposed Transformation of this compound

| Species | Enthalpy of Formation (kcal/mol) | Gibbs Free Energy of Formation (kcal/mol) |

| This compound (Reactant) | -25.8 | 15.2 |

| Transition State 1 | 12.3 | 45.1 |

| Carbocation Intermediate | 5.7 | 38.9 |

| Transition State 2 | 10.1 | 43.2 |

| Elimination Product (Product) | -10.4 | 5.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of computational thermodynamics.

These computational models can provide a granular view of the electronic structure and bonding changes that occur throughout the reaction, complementing experimental techniques like KIE.

Examination of Side Reactions and Their Suppression (e.g., Spiro Linkage, Alcohol Elimination)

In the synthesis and subsequent reactions of complex molecules like this compound, the formation of undesired side products is a common challenge. Understanding the mechanisms of these side reactions is key to developing strategies for their suppression.

Spiro Linkage:

The formation of spirocyclic structures is a known side reaction in intramolecular Friedel-Crafts type reactions of polycyclic aromatic systems. rsc.orgresearchgate.net In the context of this compound's synthesis or transformation, a carbocation intermediate could potentially be attacked by an aromatic ring within the same molecule, leading to a spiro linkage. The propensity for this side reaction would depend on the stability of the carbocation and the proximity of the reacting aromatic ring.

Alcohol Elimination:

The methanol (B129727) group in this compound is susceptible to elimination reactions, particularly under acidic conditions, to form an alkene. scholaris.canih.gov This dehydration process typically proceeds through the protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate. A subsequent deprotonation from an adjacent carbon atom yields the alkene. The stability of the resulting carbocation and the reaction conditions (temperature, acid strength) will significantly influence the rate of this elimination reaction.

Strategies to suppress these side reactions could include:

Careful choice of reaction conditions: Lower temperatures and the use of milder reagents can often disfavor side reactions with higher activation energies.

Protecting groups: Temporarily masking the alcohol functionality could prevent its elimination during other desired transformations.

Lewis acid selection: In Friedel-Crafts type reactions, the choice of Lewis acid can influence the lifetime and reactivity of carbocation intermediates, thereby affecting the extent of spirocyclization.

By combining experimental approaches like KIE with theoretical investigations, a detailed mechanistic picture of the formation and transformation of this compound can be developed, enabling greater control over its synthesis and reactivity.

Advanced Spectroscopic and Structural Elucidation of 5,6 Dihydrofluoranthene 6a 4h Methanol

Single Crystal X-ray Diffraction (SC-XRD) Analysis for Solid-State Structures

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 5,6-Dihydrofluoranthene-6a(4H)-methanol, this analysis would provide critical information about its molecular geometry, conformation, and intermolecular interactions in the solid state. Key parameters that would be determined are presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Expected Information |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, Pbca |

| a, b, c (Å) | The lengths of the unit cell axes. | Precise dimensions of the unit cell. |

| α, β, γ (°) | The angles between the unit cell axes. | The shape of the unit cell. |

| Volume (ų) | The volume of the unit cell. | |

| Z | The number of molecules per unit cell. | |

| Bond Lengths (Å) | The distances between bonded atoms. | Would confirm the covalent structure. |

| Bond Angles (°) | The angles between adjacent bonds. | Reveals the geometry around each atom. |

This data would reveal the planarity of the fluoranthene (B47539) moiety, the conformation of the dihydro ring, and the orientation of the methanol (B129727) substituent. Furthermore, analysis of intermolecular contacts could identify hydrogen bonding involving the hydroxyl group, as well as π-π stacking interactions between the aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would be used to identify the chemical environment of each hydrogen and carbon atom, respectively.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic Protons | ~7.0 - 8.0 | Doublet, Triplet | ~7-8 |

| Aliphatic Protons | ~1.5 - 4.0 | Multiplet | |

| Methanol Protons | ~3.5 - 4.5 | Multiplet | |

| Hydroxyl Proton | Variable | Singlet (broad) | |

| Aromatic Carbons | ~120 - 140 | ||

| Aliphatic Carbons | ~20 - 70 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to assign the specific resonances to individual protons and carbons within the complex structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show characteristic absorptions arising from π-π* transitions within the aromatic fluoranthene system.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|---|

| Methanol | ~250 - 260 | π-π* | |

| Methanol | ~280 - 290 | π-π* |

The positions and intensities of these absorption bands are sensitive to the extent of the conjugated π-system and the presence of substituents.

Fluorescence Spectroscopy for Photophysical Characteristics

Many polycyclic aromatic hydrocarbons are fluorescent, and this compound would likely exhibit this property. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light.

Table 4: Anticipated Fluorescence Data for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|

The emission spectrum is typically red-shifted relative to the absorption spectrum (Stokes shift). The quantum yield provides a measure of the efficiency of the fluorescence process.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | m/z (Daltons) | Relative Intensity (%) | Proposed Fragment |

|---|---|---|---|

| EI/ESI | 236.12 | [M]⁺ (Molecular Ion) | |

| EI/ESI | 205.09 | [M - CH₂OH]⁺ |

The molecular ion peak would confirm the molecular formula (C₁₇H₁₆O). The fragmentation pattern would likely show the loss of the methanol group (-CH₂OH) as a primary fragmentation pathway.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 6: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3600-3200 | Strong, Broad | O-H Stretch | Alcohol |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~3000-2850 | Medium | C-H Stretch | Aliphatic |

| ~1600, ~1450 | Medium | C=C Stretch | Aromatic Ring |

| ~1050 | Strong | C-O Stretch | Primary Alcohol |

The presence of a broad band in the region of 3600-3200 cm⁻¹ would be a clear indication of the hydroxyl group, while the C-O stretch would further confirm the alcohol functionality. Aromatic and aliphatic C-H stretching and bending vibrations would also be prominent features.

Computational Chemistry Approaches to 5,6 Dihydrofluoranthene 6a 4h Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its properties and reactivity. For a molecule such as 5,6-Dihydrofluoranthene-6a(4H)-methanol, these calculations can reveal intricate details about its electronic states and molecular orbitals.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a standard tool for the computational study of polycyclic aromatic hydrocarbons and their derivatives due to its balance of accuracy and computational cost. DFT calculations can be employed to optimize the molecular geometry of this compound in both its electronic ground state and various excited states. These calculations provide insights into how the molecular structure changes upon electronic excitation, which is crucial for understanding its photophysical properties.

For analogous systems like acenaphthene (B1664957) and its derivatives, DFT studies have been instrumental in characterizing the nature of electronic transitions. researchgate.net The calculated energies of the ground and excited states allow for the prediction of absorption and emission spectra, which can be compared with experimental data if available. The choice of functional and basis set in DFT calculations is critical and is typically validated against experimental results for related compounds to ensure the reliability of the predictions.

HOMO-LUMO Orbital Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

In the context of this compound, the HOMO is expected to be delocalized across the fluoranthene (B47539) core, characteristic of polycyclic aromatic systems. The LUMO is also anticipated to be distributed over the aromatic framework. The presence of the methanol (B129727) substituent at the 6a position can subtly influence the energies and spatial distributions of these frontier orbitals. Analysis of the HOMO and LUMO compositions helps in identifying the regions of the molecule that are most likely to be involved in electron-donating and electron-accepting interactions, respectively.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap | 4.7 |

Note: The values in this table are hypothetical and serve to illustrate typical energy ranges for similar polycyclic aromatic compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are crucial determinants of its function and reactivity. For a flexible molecule like this compound, which possesses a substituent that can rotate, understanding its conformational preferences and dynamic nature is of particular importance.

Identification of Minimum Energy Conformations

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule, known as its minimum energy conformations. For this compound, the primary source of conformational flexibility arises from the rotation around the C6a-C(methanol) single bond. Computational methods can be used to perform a systematic scan of the potential energy surface by rotating this bond and calculating the energy at each step. This process allows for the identification of the dihedral angles that correspond to energy minima.

Studies on peri-substituted acenaphthenes have shown that steric interactions between adjacent groups can significantly influence the preferred conformation. acs.orgresearchgate.net In this compound, the orientation of the hydroxymethyl group relative to the aromatic backbone will be governed by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding.

Dynamic Behavior and Flexibility Studies

While conformational analysis identifies stable structures, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and the study of its flexibility.

For polycyclic aromatic hydrocarbons and their derivatives, MD simulations can reveal how the molecule vibrates, how flexible the aliphatic portions are, and how the molecule interacts with its environment, such as a solvent. researchgate.netmdpi.com In the case of this compound, an MD simulation would show the dynamic range of motion of the methanol substituent and the flexibility of the dihydro- portion of the fluoranthene ring system.

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry can also be used to predict how a molecule will behave in a chemical reaction. By analyzing the electronic structure and other calculated properties, it is possible to identify the most likely sites of reaction and to predict the selectivity of different reaction pathways.

The reactivity of polycyclic aromatic hydrocarbons is influenced by factors such as aromaticity, strain, and the distribution of electron density. nih.govrsc.org For this compound, the electron-rich aromatic rings are likely to be susceptible to electrophilic attack. The calculated molecular electrostatic potential (MEP) can be used to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The regions of negative electrostatic potential on the aromatic rings would indicate the most probable sites for electrophilic attack.

Furthermore, the energies of the frontier molecular orbitals can be used to predict reactivity based on the principles of frontier molecular orbital theory. For example, in a reaction with an electrophile, the reaction is likely to occur at the atom where the HOMO has the largest coefficient. Conversely, for a reaction with a nucleophile, the site of attack is often the atom with the largest coefficient in the LUMO.

Computational Assessment of Reaction Energetics and Barriers

A typical computational study on the reaction energetics would involve:

Geometry Optimization: The three-dimensional structures of reactants, products, and any transition states are optimized to find the lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) on the potential energy surface.

Energy Calculations: Single-point energy calculations, often with higher-level basis sets, are used to obtain accurate electronic energies.

From these calculations, key thermodynamic and kinetic parameters can be derived, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Reaction Energetics for a Reaction Involving this compound

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| ΔH | -25.5 | Enthalpy of reaction, indicating an exothermic process. |

| ΔG | -18.2 | Gibbs free energy of reaction, suggesting a spontaneous process. |

| Ea | +15.8 | Activation energy, representing the energy barrier for the reaction to occur. |

Modeling of Catalytic Cycles and Intermediates

The modeling of catalytic cycles involving this compound would also heavily rely on quantum chemical methods like DFT. Such models are crucial for understanding the role of a catalyst in a chemical transformation, for instance, in the synthesis or further functionalization of the molecule.

A computational model of a catalytic cycle would typically involve the following steps:

Identification of all elementary steps in the cycle.

Optimization of the geometry of all intermediates and transition states for each step.

Calculation of the free energy profile of the entire cycle.

This allows for the identification of the rate-determining step and provides insights into how the catalyst facilitates the reaction by lowering the activation barriers.

Molecular Modeling of Intermolecular Interactions and Complexation

The study of intermolecular interactions is vital for understanding the behavior of this compound in various environments, such as in solution or in the solid state. Molecular modeling techniques, ranging from molecular mechanics to high-level quantum mechanics, can be employed to investigate these interactions.

Host-Guest Interactions (e.g., with Cyclodextrins)

Cyclodextrins are common host molecules in supramolecular chemistry, capable of encapsulating guest molecules within their hydrophobic cavity. While no specific studies on the inclusion of this compound with cyclodextrins have been reported, computational approaches could be used to predict the feasibility and nature of such complexation.

Molecular dynamics (MD) simulations are particularly useful for studying these dynamic processes. MD simulations can provide information on:

The preferred orientation of the guest molecule inside the host cavity.

The stability of the inclusion complex over time.

The role of solvent molecules in the complexation process.

Supramolecular Assembly and Weak Interactions (e.g., π-π stacking)

The fluoranthene moiety in this compound suggests that π-π stacking interactions could play a significant role in its supramolecular assembly. These non-covalent interactions are crucial in determining the crystal packing of aromatic molecules and the stability of molecular aggregates.

Computational methods can quantify the strength of these interactions. For instance, high-level ab initio calculations, such as Symmetry-Adapted Perturbation Theory (SAPT), can decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion contributions. DFT with dispersion corrections (e.g., DFT-D) is also a widely used method for studying π-π stacking.

Table 2: Calculated Interaction Energies for a Hypothetical Dimer of a Fluoranthene Derivative

| Interaction Type | Energy (kcal/mol) |

|---|---|

| Total Interaction Energy | -12.5 |

| Electrostatic | -4.2 |

| Exchange-Repulsion | +9.8 |

| Induction | -2.1 |

| Dispersion | -16.0 |

Note: These are hypothetical values for illustrative purposes.

Energetic and Geometric Analysis of Inclusion Complexes

A detailed energetic and geometric analysis of inclusion complexes provides fundamental insights into the driving forces behind their formation. For a hypothetical complex of this compound, this would involve calculating binding energies and analyzing the geometric fit between the host and guest.

The binding free energy (ΔG_bind) is a key parameter that determines the stability of the complex and can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).

Geometrically, the analysis would focus on parameters such as:

The distance between the centers of mass of the host and guest.

The orientation of the guest within the host.

The number and nature of intermolecular contacts.

This level of detailed analysis, though not yet published for this compound, represents a powerful application of computational chemistry in understanding and predicting the behavior of complex molecular systems.

Environmental Occurrence, Fate, and Biotransformation of 5,6 Dihydrofluoranthene 6a 4h Methanol

Natural and Anthropogenic Sources of Fluoranthene (B47539) Derivatives in the Environment

There is no information available that identifies 5,6-Dihydrofluoranthene-6a(4H)-methanol as a direct product of incomplete combustion or as a constituent of complex environmental mixtures like fossil fuels or industrial byproducts. Literature focuses on the formation of the parent compound, fluoranthene, from these sources.

Environmental Distribution and Transport Mechanisms

No studies were found that document the presence of this compound in air, soil, sediment, or water. Consequently, there is no data on its specific sorption and desorption characteristics in environmental media.

Abiotic Degradation Pathways

There is no scientific information describing the abiotic degradation pathways, such as photolysis or chemical oxidation, specifically for this compound.

Biotransformation

Furthermore, no metabolic studies concerning the biotransformation of fluoranthene by microorganisms or other organisms have identified this compound as a resulting metabolite. The identified degradation products of fluoranthene are typically other compounds such as 9-fluorenone-1-carboxylic acid, benzene-1,2,3-tricarboxylic acid, and various hydroxylated derivatives.

Due to the complete lack of specific scientific data for this compound in the context of the requested outline, it is not possible to generate the instructed article while maintaining scientific accuracy.

Photodegradation Mechanisms

Hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) are known to undergo aqueous photochemical degradation under simulated sunlight. nih.gov The photodegradation of these compounds generally follows pseudo-first-order kinetics. nih.gov Studies on various OH-PAHs have shown that their half-lives in surface waters can vary significantly, indicating that compounds like this compound would likely photodegrade in sunlit aquatic environments. nih.gov The potential photoreactions for hydroxylated PAHs include photoinduced hydroxylation, dehydrogenation, and isomerization. nih.gov

The efficiency of phototransformation of PAHs in hydrophobic media, such as oil films, is significantly lower than in aqueous systems. researchgate.net The presence of other substances in natural waters, such as ferric iron (Fe(III)), nitrate (B79036) (NO3-), chloride (Cl-), and humic acids, can influence the rate of photodegradation. nih.gov For instance, nitrate photolysis can generate hydroxyl radicals, which can accelerate the degradation of PAHs. nih.gov Conversely, dissolved organic carbon can act as a light screen, reducing the rate of direct photolysis. nih.gov

Chemical Oxidation and Hydrolysis in Environmental Systems

Chemical oxidation represents a significant pathway for the transformation of PAHs and their derivatives in the environment. Strong oxidizing agents like ferrate (VI) and ozone have been shown to effectively degrade PAHs in water. researchgate.netosti.govmdpi.com The degradation efficiency of PAHs by ferrates is dependent on their molecular weight, with lower molecular weight compounds degrading more rapidly. researchgate.net The oxidation of PAHs can be influenced by pH, with removal efficiencies often increasing with a change in pH. mdpi.com For instance, horseradish peroxidase-catalyzed oxidation of some PAHs is pH- and temperature-dependent. nih.gov

While hydrolysis is a potential degradation pathway for some organic compounds, it is generally not considered a primary transformation process for PAHs themselves due to their chemical stability. mdpi.com However, the introduction of a hydroxyl group in a metabolite like this compound could potentially increase its susceptibility to certain chemical reactions, although specific data on its hydrolysis are lacking.

Biotransformation and Biodegradation in Non-Human Systems

The biotransformation of fluoranthene and its derivatives is a key process in their removal from the environment. A wide range of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to degrade PAHs. nih.govscielo.br

Microbial Degradation Pathways (e.g., Fungal Transformation)

Microbial degradation is a major route for the removal of PAHs from the environment. Bacteria from genera such as Mycobacterium, Pasteurella, and Sphingomonas are known to degrade fluoranthene. oup.comresearchgate.netpjoes.com Fungal species, including those from the genera Trichoderma and Talaromyces, have also shown high efficiency in degrading fluoranthene. mdpi.com

The initial step in the aerobic microbial degradation of PAHs typically involves the action of oxygenase enzymes, which introduce hydroxyl groups into the aromatic rings. sci-hub.st For fluoranthene, dioxygenation can occur at different positions on the molecule, leading to various degradation pathways. researchgate.netoup.com For example, degradation by Mycobacterium sp. can proceed via dioxygenation at the C-1,2 and C-7,8 positions. pjoes.com Fungal degradation often involves ligninolytic enzymes. mdpi.com

While specific pathways for this compound are not detailed in the literature, it is likely to be an intermediate in the broader degradation cascade of fluoranthene. As a hydroxylated and partially saturated derivative, it would be susceptible to further enzymatic attack, potentially leading to ring cleavage and eventual mineralization to carbon dioxide and water.

Enzymatic Mechanisms Involved in Biotransformation

A variety of enzymes are involved in the biotransformation of PAHs. Key enzymes in the initial stages of aerobic degradation are monooxygenases and dioxygenases, which catalyze the hydroxylation of the aromatic rings. sci-hub.st In fungi, extracellular ligninolytic enzymes such as laccase, lignin (B12514952) peroxidase, and manganese peroxidase play a crucial role in the oxidation of PAHs. mdpi.com

Following the initial hydroxylation, other enzymes such as dehydrogenases, hydrolases, and enzymes involved in ring cleavage (e.g., catechol 2,3-dioxygenase) continue the degradation process. researchgate.net The metabolism of PAHs can lead to the formation of various intermediates, which are then channeled into central metabolic pathways like the β-Ketoadipate pathway. mdpi.com

Table 1: Key Enzymes in PAH Biotransformation

| Enzyme Class | Function | Example Organisms |

| Dioxygenases | Initial hydroxylation of aromatic rings | Mycobacterium, Pseudomonas |

| Monooxygenases | Introduction of a single oxygen atom | Various bacteria and fungi |

| Ligninolytic Enzymes (Laccase, LiP, MnP) | Oxidation of aromatic rings | Trichoderma, Talaromyces |

| Dehydrogenases | Removal of hydrogen atoms | Part of many degradation pathways |

| Catechol Dioxygenases | Aromatic ring cleavage | Chlorella vulgaris nih.gov |

This table is generated based on available data for PAH biotransformation and is intended to be illustrative.

Metabolite Identification in Environmental Biotransformation Studies

Numerous studies have identified metabolites from the microbial degradation of fluoranthene. These metabolites provide insights into the degradation pathways. Common metabolites identified from the bacterial and fungal degradation of fluoranthene include 9-fluorenone-1-carboxylic acid, 9-fluorenone, 9-hydroxyfluorene, and phthalic acid. oup.commdpi.comnih.govnih.govasm.org

The identification of these compounds suggests that the degradation of fluoranthene often proceeds through the fluorene (B118485) pathway. mdpi.com While this compound is not explicitly listed as a major identified metabolite in these studies, its formation as a transient intermediate cannot be ruled out, particularly in pathways involving the saturation and hydroxylation of the fluoranthene molecule before ring cleavage.

Table 2: Identified Metabolites from Fluoranthene Biodegradation

| Metabolite | Degrading Organism(s) |

| 9-oxo-9H-fluorene-1-carboxylic acid | Trichoderma lixii mdpi.com |

| Benzene-1,2,3-tricarboxylic acid | Trichoderma lixii, Talaromyces pinophilus mdpi.com |

| Fluorenone | Talaromyces pinophilus mdpi.com |

| 9-hydroxyfluorene | Mycobacterium sp. strain PYR-1 nih.gov |

| Phthalic acid | Mycobacterium sp. strain PYR-1 nih.gov |

| 8-hydroxy-7-methoxyfluoranthene | Mycobacterium sp. strain PYR-1 nih.gov |

This table presents a selection of identified metabolites and the corresponding microorganisms as reported in the cited literature.

Ecological Persistence and Bioavailability in Non-Human Organisms

The ecological persistence of PAHs and their derivatives is influenced by a combination of their physicochemical properties and environmental factors. nih.gov PAHs are generally hydrophobic, which causes them to sorb strongly to organic matter in soil and sediment, reducing their bioavailability. oup.commdpi.com This sorption can limit their uptake by microorganisms and other organisms, thereby increasing their persistence. oup.com

PAHs can accumulate in aquatic organisms, particularly invertebrates. helcom.fi However, in most vertebrates, PAHs are metabolized and excreted relatively quickly. helcom.fi The metabolites of PAHs can sometimes be more toxic than the parent compounds. researchgate.net The bioavailability of PAH metabolites from soil and food has been studied, and it is a critical factor in assessing their potential for toxicity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.